N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide is a structurally complex amide derivative featuring a benzo[b][1,4]oxazepine core. This seven-membered heterocyclic ring system incorporates oxygen and nitrogen atoms, with additional substituents including an isopentyl (3-methylbutyl) group, two methyl groups at the 3-position, and a propionamide moiety at the 8-position.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-6-17(22)20-14-7-8-15-16(11-14)24-12-19(4,5)18(23)21(15)10-9-13(2)3/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNQWPSTJPXGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[b][1,4]oxazepine core is distinct from the pyrimidine (fenoxacrim), imidazolidine (iprodione metabolite), and isoxazole (isoxaben) systems. The oxazepine ring’s oxygen and nitrogen atoms could facilitate hydrogen bonding or coordination with metal ions in biological targets, differing from the electron-deficient triketone pyrimidine in fenoxacrim .
The dimethyl groups at the 3-position may sterically hinder enzymatic degradation, increasing metabolic stability relative to iprodione’s isopropyl group .
Amide Functionality :
- Like propanil and isoxaben, the target compound retains the amide linkage critical for target recognition. However, its attachment to a polycyclic system may reduce off-target effects compared to simpler aryl amides.
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